3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with thiazole and methoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the reaction of α-haloketones with thiourea. This is followed by the introduction of the methoxyphenyl group via nucleophilic substitution reactions. The final step involves the coupling of the thiazole derivative with the chromen-2-one core under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-1,3-thiazole derivatives: These compounds share the thiazole and methoxyphenyl moieties but differ in their core structures.
Chromen-2-one derivatives: Compounds with similar chromen-2-one cores but different substituents.
Uniqueness
The uniqueness of 3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one lies in its combined structural features, which confer distinct biological activities and chemical reactivity. Its dual thiazole rings and methoxyphenyl group contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
3-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S2/c1-27-16-8-6-14(7-9-16)18-12-29-21(24-18)11-22-25-19(13-30-22)17-10-15-4-2-3-5-20(15)28-23(17)26/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOADSKEWQMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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